Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-
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Overview
Description
Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- is a complex organic compound with the molecular formula C₁₇H₁₉N₅O₂. It is known for its unique structure, which includes a benzonitrile group linked to a pyrazine ring through an ethoxy bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- typically involves the reaction of benzonitrile derivatives with pyrazine and piperazine intermediates. One common method includes the following steps:
Formation of the Pyrazine Intermediate: The pyrazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Piperazine Group: The piperazine group is introduced to the pyrazine ring through nucleophilic substitution reactions.
Linking with Benzonitrile: The final step involves the reaction of the pyrazine-piperazine intermediate with benzonitrile, facilitated by an ethoxy bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the pyrazine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Benzonitrile, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)
- Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)
- 2-(2-Oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethoxy)benzonitrile
Uniqueness
Compared to similar compounds, Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- stands out due to its specific combination of functional groups and structural features.
Properties
CAS No. |
651047-56-2 |
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Molecular Formula |
C17H19N5O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[2-(2-oxo-3-piperazin-1-ylpyrazin-1-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C17H19N5O2/c18-13-14-1-3-15(4-2-14)24-12-11-22-10-7-20-16(17(22)23)21-8-5-19-6-9-21/h1-4,7,10,19H,5-6,8-9,11-12H2 |
InChI Key |
NPOUWSCWNZKPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN(C2=O)CCOC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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